molecular formula C19H19N3O3 B11317287 2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11317287
M. Wt: 337.4 g/mol
InChI Key: KDTULPJIWGVWGU-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of phenoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the phenoxy and oxadiazole intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The phenoxy and oxadiazole groups can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to its specific combination of phenoxy and oxadiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-6-4-9-15(10-12)18-21-19(22-25-18)20-16(23)11-24-17-13(2)7-5-8-14(17)3/h4-10H,11H2,1-3H3,(H,20,22,23)

InChI Key

KDTULPJIWGVWGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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